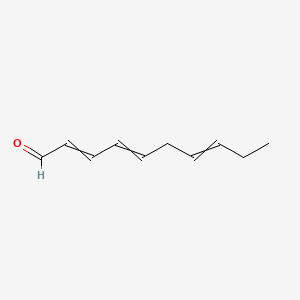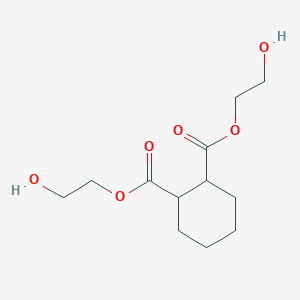
Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate
描述
Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C12H20O6. It is a diester derived from cyclohexane-1,2-dicarboxylic acid and ethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to remove water formed during the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous process where the reactants are fed into a reactor equipped with a distillation column to continuously remove water. This method ensures a high yield of the desired ester .
化学反应分析
Types of Reactions:
Oxidation: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane-1,2-dimethanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate is used as a monomer in the synthesis of polyesters and polyurethanes. It provides flexibility and durability to the resulting polymers .
Biology and Medicine: In biological research, this compound is used as a plasticizer in the preparation of biocompatible materials. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants.
作用机制
The mechanism by which bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate exerts its effects is primarily through its ability to form ester linkages with other molecules. This property allows it to act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers .
相似化合物的比较
Bis(2-hydroxyethyl) terephthalate: Similar in structure but derived from terephthalic acid.
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate: A diester with longer alkyl chains, providing different plasticizing properties.
Uniqueness: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its cyclohexane ring provides rigidity, while the hydroxyl groups offer sites for further chemical modifications .
属性
IUPAC Name |
bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDRRXULZWSORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712277 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51290-37-0 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



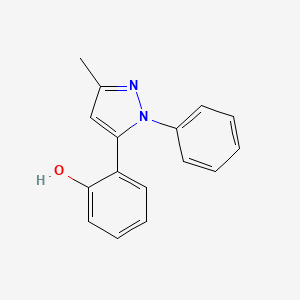
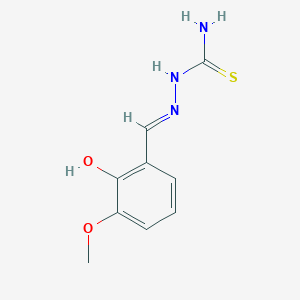
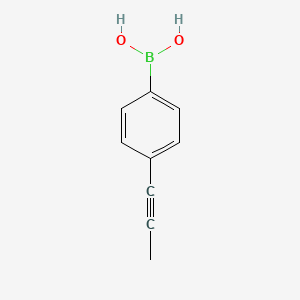
![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
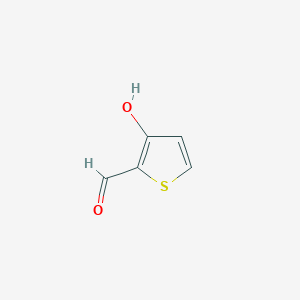

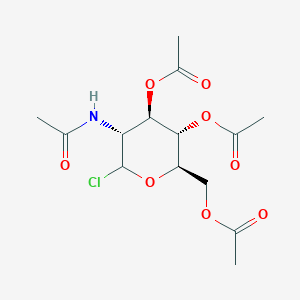
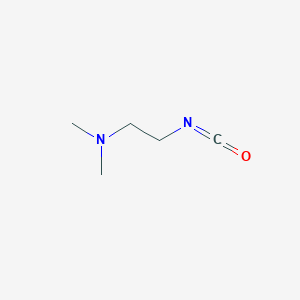
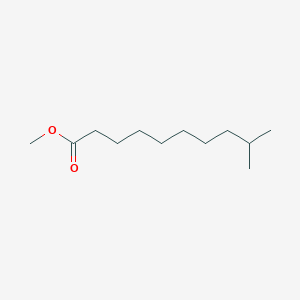
![5-Iodobenzo[c][1,2,5]oxadiazole](/img/structure/B3269576.png)
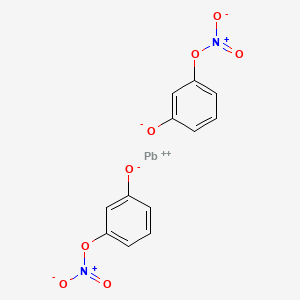
![1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3269589.png)
